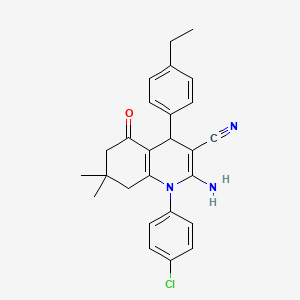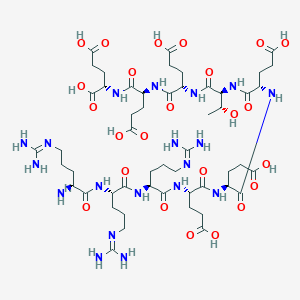![molecular formula C27H37IN2 B12054625 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide CAS No. 1002357-04-1](/img/structure/B12054625.png)
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is a chemical compound with the molecular formula C27H39IN2. It is known for its use as a carbene ligand precursor, which is significant in various catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide typically involves the reaction of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazolium chloride with an iodide source. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often packaged in bottomless glass bottles with inserted fused cones to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with transition metals, which are useful in catalytic applications.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as halides, and transition metals like palladium and platinum. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product will be a new imidazolium salt with a different anion .
Applications De Recherche Scientifique
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide exerts its effects involves the formation of stable carbene complexes with transition metals. These complexes facilitate various catalytic processes by providing a stable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazol-1-ium;iodide
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazol-1-ium;iodide
Uniqueness
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is unique due to its specific steric and electronic properties, which make it an effective carbene ligand precursor. Its ability to form stable complexes with a variety of transition metals sets it apart from similar compounds .
Propriétés
Numéro CAS |
1002357-04-1 |
|---|---|
Formule moléculaire |
C27H37IN2 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide |
InChI |
InChI=1S/C27H37N2.HI/c1-20-13-9-11-15-22(20)24(26(3,4)5)28-17-18-29(19-28)25(27(6,7)8)23-16-12-10-14-21(23)2;/h9-19,24-25H,1-8H3;1H/q+1;/p-1/t24-,25-;/m1./s1 |
Clé InChI |
GRQHYMHCWGVISJ-JIMLSGQQSA-M |
SMILES isomérique |
CC1=CC=CC=C1[C@H](C(C)(C)C)N2C=C[N+](=C2)[C@H](C3=CC=CC=C3C)C(C)(C)C.[I-] |
SMILES canonique |
CC1=CC=CC=C1C(C(C)(C)C)N2C=C[N+](=C2)C(C3=CC=CC=C3C)C(C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





pentanedioic acid](/img/structure/B12054558.png)



![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)



